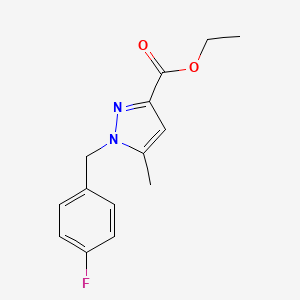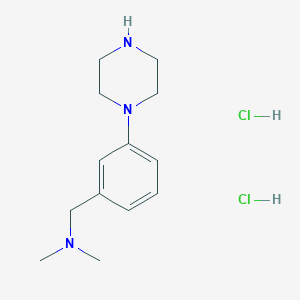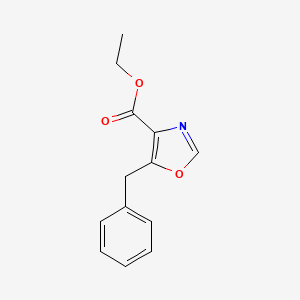
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo es un compuesto orgánico sintético con la fórmula molecular C14H15FN2O2. Este compuesto se caracteriza por la presencia de un anillo de pirazol sustituido con un grupo fluorobencilo y un grupo éster etílico.
Métodos De Preparación
La síntesis de 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidracina con un β-ceto éster en condiciones ácidas.
Introducción del grupo fluorobencilo: Este paso implica la alquilación del anillo de pirazol con bromuro de 4-fluorobencilo en presencia de una base como el carbonato de potasio.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico.
Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y el rendimiento.
Análisis De Reacciones Químicas
El 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio, lo que lleva a la formación de ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de alcoholes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El grupo fluorobencilo aumenta su afinidad de unión a ciertas enzimas o receptores, mientras que el anillo de pirazol proporciona estabilidad y especificidad. Las vías y los objetivos moleculares exactos aún se están investigando, pero se cree que modula varios procesos bioquímicos .
Comparación Con Compuestos Similares
El 1-(4-Fluorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo se puede comparar con compuestos similares como:
- 1-(4-Clorobencil)-5-metil-1H-pirazol-3-carboxilato de etilo
- 1-(4-Bromobencil)-5-metil-1H-pirazol-3-carboxilato de etilo
- 1-(4-Metilbencil)-5-metil-1H-pirazol-3-carboxilato de etilo
Estos compuestos comparten una estructura central similar, pero difieren en los sustituyentes en el grupo bencilo. La presencia de diferentes halógenos o grupos alquilo puede afectar significativamente sus propiedades químicas y actividades biológicas .
Propiedades
Fórmula molecular |
C14H15FN2O2 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
ethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-10(2)17(16-13)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 |
Clave InChI |
IIRKRPQBHFZMMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)




![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)



![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)


